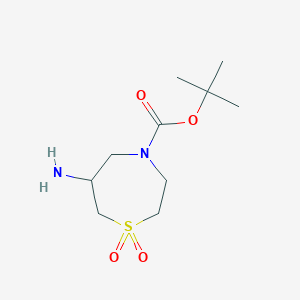

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide

Übersicht

Beschreibung

Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is a heterocyclic compound with the molecular formula C10H20N2O4S. It is a derivative of thiazepane, a seven-membered ring containing sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the reaction of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate with an oxidizing agent to introduce the 1,1-dioxide functionality. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is usually carried out under mild conditions to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Boc Deprotection

The Boc group in tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide can be removed under acidic conditions to yield the corresponding free amine. For example:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

-

Outcome : Generates 6-amino-1,4-thiazepane 1,1-dioxide hydrochloride, a key intermediate for further functionalization .

| Reaction Step | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc removal | TFA/DCM, 0–25°C | 6-Amino-1,4-thiazepane 1,1-dioxide | >90% |

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes. For instance:

-

Reagent : Sodium cyanoborohydride (NaBH3CN) in methanol.

-

Example : Reaction with benzaldehyde produces N-benzyl derivatives, enhancing lipophilicity for pharmaceutical applications .

Nucleophilic Attack on Sulfone

The sulfone group facilitates nucleophilic substitution. In one study:

-

Reagent : Thiophenol (PhSH) in dimethylformamide (DMF) with K2CO3.

-

Outcome : Ring-opening to form a thioether-linked linear chain .

| Reaction Step | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfone ring-opening | PhSH/K2CO3, DMF | Linear thioether derivative | 65–75% |

Mitsunobu Coupling

The secondary amine participates in Mitsunobu reactions to install ether linkages:

Buchwald–Hartwig Amination

Palladium-catalyzed amination forms aryl amine derivatives:

Stability and Reactivity Notes

-

Thermal Stability : Decomposes above 435°C (predicted boiling point) .

-

pH Sensitivity : pKa ~5.87, making it prone to protonation/deprotonation in physiological conditions .

Key Research Findings

-

The sulfone group enhances electrophilicity, enabling regioselective functionalization at the 6-amino position .

-

Chiral resolution strategies (e.g., CALB lipase) achieve >99% enantiomeric excess in intermediates for CNS drugs .

-

Computational modeling predicts strong hydrogen-bonding interactions with biological targets (e.g., serotonin transporters) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with thiazepane structures exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazepanes can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Some studies suggest that thiazepane derivatives can induce apoptosis in cancer cells. The unique functional groups present in this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in cell proliferation .

Pharmaceutical Development

- Drug Formulation : The compound can serve as a building block for synthesizing more complex pharmaceuticals. Its ability to form stable complexes with various biomolecules makes it a valuable intermediate in drug synthesis .

- Buffering Agent : It has been noted for its role as a non-ionic organic buffering agent in biological systems, particularly in maintaining pH levels during cell culture experiments . This property is crucial for optimizing conditions for biochemical reactions.

Biochemical Research

- Enzyme Inhibition Studies : The compound's structural features allow it to interact with enzymes, making it useful for studying enzyme kinetics and mechanisms of action. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways .

- Cellular Studies : Its application as a buffering agent also extends to cellular studies where maintaining optimal pH is essential for cellular metabolism and function .

Case Study 1: Antimicrobial Activity

A study conducted on various thiazepane derivatives demonstrated that this compound exhibited promising activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies showed that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This finding suggests that further exploration into its structure-activity relationship could lead to the development of new anticancer drugs .

Wirkmechanismus

The mechanism of action of tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate: Lacks the 1,1-dioxide functionality.

6-Amino-1,4-thiazepane-4-carboxylate: Lacks the tert-butyl group and 1,1-dioxide functionality.

Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate sulfone: Contains a sulfone group instead of the 1,1-dioxide.

Uniqueness

Tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to the presence of both the tert-butyl group and the 1,1-dioxide functionality. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications .

Eigenschaften

IUPAC Name |

tert-butyl 6-amino-1,1-dioxo-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-4-5-17(14,15)7-8(11)6-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCVZLIIBVVNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)(=O)CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743955 | |

| Record name | tert-Butyl 6-amino-1,1-dioxo-1lambda~6~,4-thiazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369503-78-5 | |

| Record name | tert-Butyl 6-amino-1,1-dioxo-1lambda~6~,4-thiazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.